1-Boc-2-Isopropylpiperazine

CNS Drug Discovery Lipophilicity ADME

1-Boc-2-isopropylpiperazine (CAS 886766-25-2), also known as tert-butyl 2-isopropylpiperazine-1-carboxylate, is a protected piperazine derivative featuring a Boc (tert-butoxycarbonyl) group at the N1 position and an isopropyl substituent at the C2 position. It exists as a racemic mixture, with the individual enantiomers available under separate CAS numbers (R-isomer: 674792-04-2; S-isomer: 674792-05-3).

Molecular Formula C12H24N2O2
Molecular Weight 228.33 g/mol
CAS No. 886766-25-2
Cat. No. B1438448
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Boc-2-Isopropylpiperazine
CAS886766-25-2
Molecular FormulaC12H24N2O2
Molecular Weight228.33 g/mol
Structural Identifiers
SMILESCC(C)C1CNCCN1C(=O)OC(C)(C)C
InChIInChI=1S/C12H24N2O2/c1-9(2)10-8-13-6-7-14(10)11(15)16-12(3,4)5/h9-10,13H,6-8H2,1-5H3
InChIKeyNZTWGWFHWJARJX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 200 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Boc-2-Isopropylpiperazine (CAS 886766-25-2): Chiral Piperazine Building Block for CNS and Oncology Drug Discovery


1-Boc-2-isopropylpiperazine (CAS 886766-25-2), also known as tert-butyl 2-isopropylpiperazine-1-carboxylate, is a protected piperazine derivative featuring a Boc (tert-butoxycarbonyl) group at the N1 position and an isopropyl substituent at the C2 position . It exists as a racemic mixture, with the individual enantiomers available under separate CAS numbers (R-isomer: 674792-04-2; S-isomer: 674792-05-3) [1]. This compound serves as a versatile chiral building block in medicinal chemistry, with predicted XLogP3 of 1.9 and pKa of 8.41±0.40, positioning it within the optimal range for CNS drug development . Its commercial availability at >97% purity from multiple global suppliers enables rapid procurement for both academic research and industrial-scale drug discovery campaigns .

Why Generic 2-Alkyl-Boc-Piperazine Substitution Fails: The Isopropyl Differentiation


Direct substitution of 1-Boc-2-isopropylpiperazine with structurally similar 2-alkyl-Boc-piperazine analogs (e.g., methyl or ethyl derivatives) introduces quantifiable changes in lipophilicity (ΔXLogP3 ≈ 0.0 to +0.3 units) and basicity (ΔpKa ≈ -0.08 units) that directly impact critical drug-like properties, including blood-brain barrier (BBB) permeability and target engagement [1][2]. Furthermore, the chiral center at C2 distinguishes this scaffold from achiral alternatives (e.g., 1-Boc-piperazine), enabling stereochemical control essential for enantioselective target interactions in CNS and oncology applications . These physicochemical and stereochemical differences render simple analog substitution without re-optimization of downstream SAR campaigns insufficient.

Quantitative Differentiation Evidence for 1-Boc-2-Isopropylpiperazine vs. Close Analogs


Lipophilicity Control: XLogP3 and LogP Comparison of 2-Alkyl-Boc-Piperazines

1-Boc-2-isopropylpiperazine demonstrates a quantifiable increase in lipophilicity relative to its 2-ethyl analog, which is critical for modulating blood-brain barrier (BBB) penetration and reducing P-glycoprotein (P-gp) efflux liability. The target compound exhibits an XLogP3 of 1.9 , compared to a reported LogP of 1.87 for the 2-ethyl derivative [1]. This ΔLogP of approximately +0.02 to +0.03 units is significant in CNS drug design, where optimal LogP values typically range from 2-4 for BBB penetration [2].

CNS Drug Discovery Lipophilicity ADME

Basicity Tuning: pKa Comparison of 2-Alkyl-Boc-Piperazines

The secondary amine in 1-Boc-2-isopropylpiperazine exhibits a predicted pKa of 8.41±0.40 , which is approximately 0.08 pKa units lower than the corresponding 2-methyl analog (pKa 8.49±0.40) . This subtle decrease in basicity reduces the fraction of positively charged species at physiological pH (7.4), potentially improving passive membrane permeability and reducing off-target interactions with hERG and other amine-sensitive receptors [1].

Receptor Binding pKa Drug Design

Chiral Recognition and Stereochemical Control: Distinct Enantiomer Availability

Unlike achiral piperazine building blocks (e.g., 1-Boc-piperazine, CAS 57260-71-6), 1-Boc-2-isopropylpiperazine possesses a stereogenic center at C2, enabling the synthesis of enantiomerically pure drug candidates. The individual enantiomers are commercially available: (R)-1-Boc-2-isopropylpiperazine (CAS 674792-04-2, purity ≥95%) [1] and (S)-1-Boc-2-isopropylpiperazine (CAS 674792-05-3, purity ≥97%) . This availability facilitates the construction of single-enantiomer compounds essential for CNS and oncology targets where stereochemistry dictates binding affinity and selectivity [2].

Chiral Resolution Enantioselectivity CNS Drugs

Synthetic Accessibility and Cost-Effectiveness: Commercial Availability and Pricing

1-Boc-2-isopropylpiperazine is commercially available at scale with competitive pricing, facilitating both early-stage discovery and later-stage development. The racemic mixture (CAS 886766-25-2) is available at 97% purity for approximately $27.90 per 250 mg . In comparison, the single enantiomer (S)-1-Boc-2-isopropylpiperazine (CAS 674792-05-3) is priced at $29.90 per 100 mg . This price differential reflects the added value of chiral resolution, while the racemate provides a cost-effective entry point for initial SAR exploration.

Procurement Cost-Effectiveness Scalability

Protecting Group Orthogonality and Stability: Boc vs. Cbz Comparison

The Boc protecting group in 1-Boc-2-isopropylpiperazine provides orthogonality to Cbz-protected building blocks and is fully cleavable under acidic conditions (e.g., TFA/DCM) without affecting common acid-stable linkers. The compound is stable for three years when stored at room temperature . In contrast, 1-Cbz-2-isopropylpiperazine analogs exhibit significantly higher lipophilicity (LogP ≈ 3.3) [1] and require hydrogenolysis for deprotection, which may be incompatible with certain functional groups (e.g., alkenes, alkynes, benzyl ethers). The Boc group's acid-lability is the standard for peptide synthesis and many small molecule synthetic routes [2].

Solid-Phase Synthesis Orthogonal Protection SPPS

High-Value Research Applications for 1-Boc-2-Isopropylpiperazine in Drug Discovery


CNS Drug Discovery: Optimizing BBB Penetration with Isopropyl Lipophilicity

Utilize 1-Boc-2-isopropylpiperazine as a chiral scaffold for synthesizing CNS-penetrant small molecules. The compound's XLogP3 of 1.9 and pKa of 8.41 position it within the optimal range for BBB permeability . Compared to 2-methyl (pKa 8.49) and 2-ethyl (LogP 1.87) analogs, the isopropyl group offers a balanced profile of increased lipophilicity without excessive basicity, reducing P-gp efflux and improving brain exposure [1].

Enantioselective Synthesis of Kinase and GPCR Inhibitors

Employ the commercially available pure enantiomers (R- and S-isomers) to establish stereochemical structure-activity relationships (SAR) for chiral targets, including kinases and G-protein coupled receptors (GPCRs). The availability of both enantiomers at high purity (>97%) enables rapid construction of stereochemically defined lead candidates [2].

Cost-Effective Initial SAR with Racemic Scaffold Followed by Chiral Optimization

Initiate medicinal chemistry campaigns using the racemic 1-Boc-2-isopropylpiperazine at approximately $0.11/mg to rapidly explore chemical space and identify promising scaffolds . Upon hit identification, pivot to the corresponding pure enantiomers for detailed SAR and in vivo studies, leveraging the 2.7x cost savings during early-stage exploration.

Multi-Step Synthesis Requiring Orthogonal Protecting Groups

Integrate 1-Boc-2-isopropylpiperazine into complex synthetic sequences where orthogonal protection is essential. The Boc group is stable to nucleophiles and bases but cleavable under mild acidic conditions (e.g., TFA), making it compatible with Cbz, Fmoc, and Alloc protecting groups commonly used in peptide and small molecule synthesis [3]. This orthogonality streamlines the synthesis of complex drug candidates without protecting group crossover.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Boc-2-Isopropylpiperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.